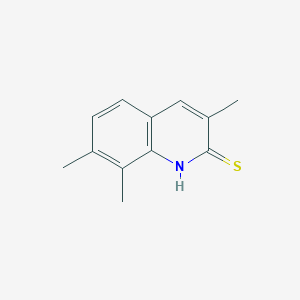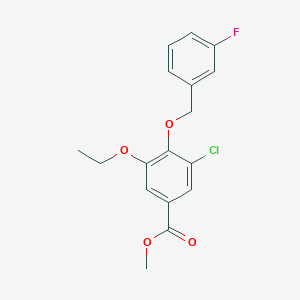![molecular formula C9H6BrNO3 B13002128 Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate](/img/structure/B13002128.png)
Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that features a fused furan and pyridine ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of bromine and ester functional groups makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate typically involves the bromination of a furo[3,2-b]pyridine precursor followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases (e.g., K2CO3) in solvents like toluene or ethanol.
Reduction: LiAlH4 in anhydrous ether or THF.
Major Products
Substitution: Formation of substituted furo[3,2-b]pyridine derivatives.
Coupling: Formation of biaryl or styrene derivatives.
Reduction: Formation of the corresponding alcohol.
Aplicaciones Científicas De Investigación
Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: Serves as an intermediate in the synthesis of complex heterocyclic compounds.
Material Science: Utilized in the development of organic electronic materials and polymers.
Mecanismo De Acción
The mechanism of action of methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The ester group can undergo hydrolysis, releasing the active carboxylic acid form.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Similar structure with a thieno ring instead of a furo ring.
Methyl 5-bromopyridine-3-carboxylate: Lacks the fused furo ring but contains a bromopyridine core.
Methyl pyrazolo[4,3-b]pyridine-6-carboxylate: Contains a pyrazolo ring fused to a pyridine ring.
Uniqueness
Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate is unique due to its fused furo-pyridine ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with potential therapeutic and industrial applications.
Propiedades
Fórmula molecular |
C9H6BrNO3 |
|---|---|
Peso molecular |
256.05 g/mol |
Nombre IUPAC |
methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H6BrNO3/c1-13-9(12)6-2-3-7-8(11-6)5(10)4-14-7/h2-4H,1H3 |
Clave InChI |
VWLBUDIZXVBILY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC2=C(C=C1)OC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


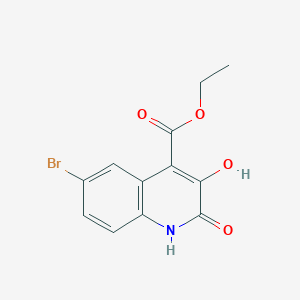
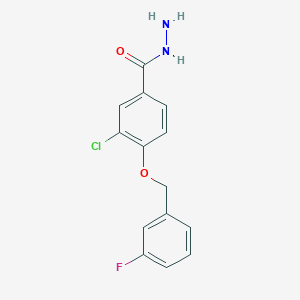
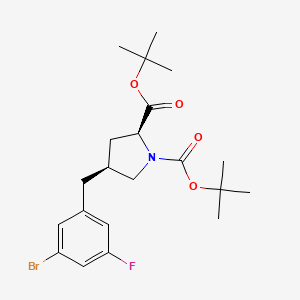
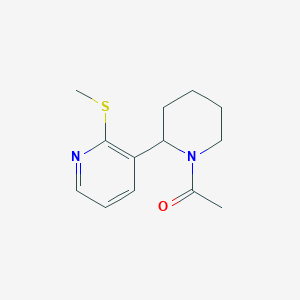
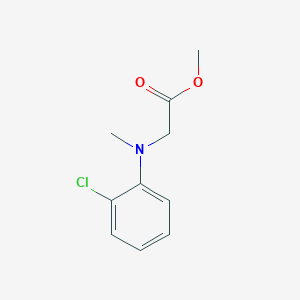
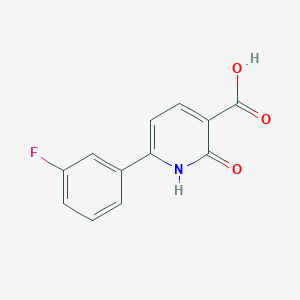
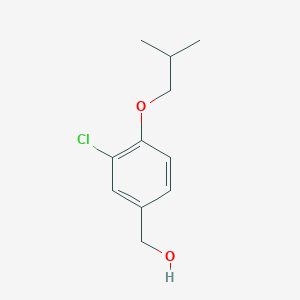
![{1-Azabicyclo[2.2.2]octan-2-yl}methanamine](/img/structure/B13002101.png)
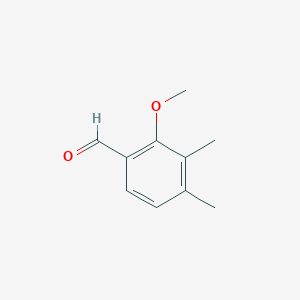
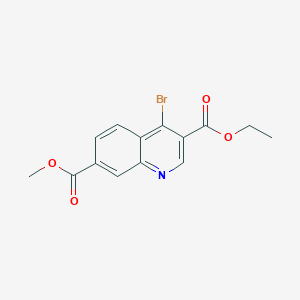
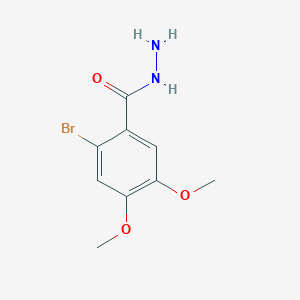
![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13002114.png)
